

# Tofimilast dosing in vivo

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## Compound Focus: Tofimilast

CAS No.: 185954-27-2

Cat. No.: S545531

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## Tofimilast Data Summary

Parameter	Value / Description	Context / Assay
IC <sub>50</sub> (Enzyme)	140 nM [1]	PDE4 enzyme inhibition [1].
IC <sub>50</sub> (Cell-based)	59 nM [2]	Inhibition of LPS-stimulated TNF $\alpha$ release in human monocytes [2].
EC <sub>50</sub> (Cell-based)	230 nM [2]	Increase in cAMP levels in PGE1-stimulated U937 cells [2].
Clinical Route	Inhalation [3]	Method of administration in human clinical trials.
Therapeutic Target	Asthma & COPD [1] [4]	Investigated for inflammatory respiratory diseases.
Development Status	Discontinued [3]	Clinical development was halted due to lack of efficacy in trials [3].

## Experimental Insights & Potential Protocols

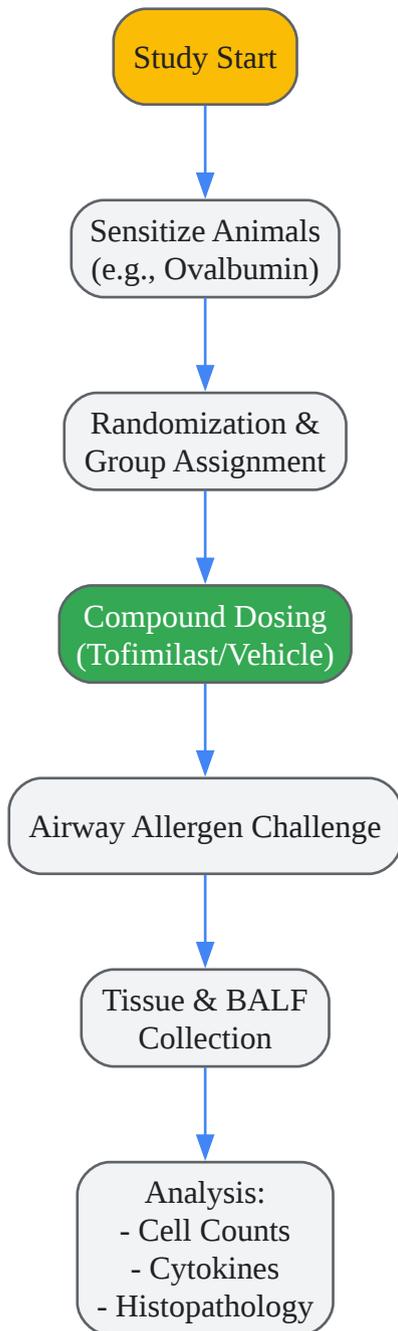
Although specific *in vivo* animal dosing data for **Tofimilast** is not available in the search results, you can infer and design experimental approaches based on related PDE4 inhibitors and general pharmacological principles.

## In Vivo Efficacy Models and Dosing Considerations

For PDE4 inhibitors like **Tofimilast**, common *in vivo* models study anti-inflammatory and anti-allergic effects in airways.

- **Typical Animal Models:** Brown-Norway rats or guinea pigs are often used in models of allergen-induced airway inflammation and hyperresponsiveness [5].
- **Dosing Strategy:** The lack of systemic dosing data for **Tofimilast** necessitates careful experimental design. A common strategy with new compounds is to use a **dose-escalation study**.
  - Start with a low dose estimated from *in vitro* IC<sub>90</sub> values and allometric scaling.
  - Administer the compound orally or via inhalation before and/or after allergen challenge.
  - Measure endpoints like bronchoalveolar lavage (BAL) inflammatory cell counts (eosinophils, neutrophils), cytokine levels, and lung function parameters.

The following diagram illustrates a typical workflow for such an efficacy study:



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## Clinical Administration Protocol

Clinical trials for inhaled **Tozimilast** provided specific dosing information. The protocol below can serve as a reference for designing animal inhalation studies or understanding human exposure levels.

- **Objective:** To evaluate the efficacy and safety of inhaled **Tozimilast** in patients with mild asthma [3].

- **Intervention:** Inhaled **Tofimilast**.
- **Dosing Regimen:** The dose used in clinical trials is reported as a single, inhaled administration. Specific dose levels (e.g., low, medium, high) were tested, but exact microgram values are not specified in the provided search results [3].
- **Primary Endpoint:** Change in lung function (e.g., FEV1) or response to an allergen challenge [3].
- **Key Findings:** The clinical trials failed to demonstrate efficacy at any dose, leading to the discontinuation of **Tofimilast**'s development [3].

## Critical Application Notes

- **Limited Efficacy Data:** It is crucial to note that **Tofimilast** failed to show efficacy in clinical trials for asthma, persistent asthma, and COPD [3]. This suggests a potentially narrow therapeutic window or lack of sufficient potency in humans.
- **Dosing Route Specificity:** The available clinical data is for the **inhaled route**. Systemic exposure (e.g., oral dosing) may lead to different efficacy and toxicity profiles, commonly associated with PDE4 inhibition like nausea and gastrointestinal issues [3].
- **Protocol Adaptation:** The experimental protocols mentioned for roflumilast (an approved oral PDE4 inhibitor) involve oral administration in rodent models [5] [6]. If adapting this for **Tofimilast**, carefully justify the route of administration based on your research objectives.

## Reagents and Formulation

- **Solubility:** **Tofimilast** has low water solubility. For *in vitro* assays, it can be dissolved in **DMSO** (e.g., 45 mg/mL) [1].
- **In Vivo Formulation:** For animal studies requiring a solution, common vehicles include:
  - **Injection Formulation:** 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [4].
  - **Oral Formulation:** Suspension in 0.5% carboxymethylcellulose sodium (CMC-Na) [4].

## Research Implications

The case of **Tofimilast** highlights the challenges in drug development. Despite a solid mechanism of action (PDE4 inhibition), its failure in clinical stages underscores that **potency in enzymatic assays does not guarantee clinical success**. For researchers, this emphasizes the importance of optimizing pharmacokinetics, bioavailability, and therapeutic index early in the development process. Exploring inhaled delivery was a

valid strategy to limit systemic side effects; however, for **Tofimilast**, this was insufficient to confer clinical benefit [3].

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